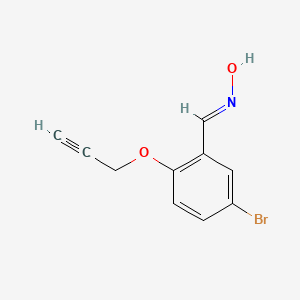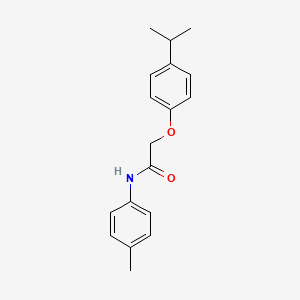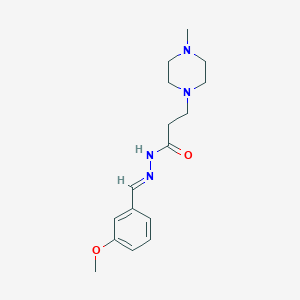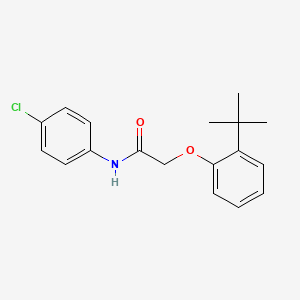![molecular formula C14H10ClN3OS2 B5594482 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thienopyrimidine derivatives often involves multi-step reactions starting from commercially available precursors. For example, Lei et al. (2017) described a green synthetic method to create a thienopyrimidine derivative, involving condensation, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017). Similarly, Hesse et al. (2007) reported the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse et al., 2007).
Molecular Structure Analysis
The crystal structure of related compounds shows that thienopyrimidines can have folded conformations around certain atoms, as demonstrated by Subasri et al. (2016), where the thioacetamide bridge induced a folded conformation in the molecule, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. These methods provide a pathway to create various derivatives with potential biological activities. For instance, Lei et al. (2017) developed a green synthetic method for a compound that inhibited tumor necrosis factor alpha and nitric oxide, highlighting the importance of these derivatives in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017).
Biological Activities
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Behbehani et al. (2012) synthesized a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating significant antimicrobial evaluation against various microorganisms, suggesting their potential as antimicrobial agents (Behbehani, Ibrahim, Makhseed, Elnagdi, & Mahmoud, 2012).
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold is also investigated for its anticancer properties. Kaliraj and Kathiravan (2020) synthesized novel thienopyrimidine derivatives and evaluated them for cytotoxicity against cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kaliraj & Kathiravan, 2020).
Anti-inflammatory Agents
The modification of the thieno[2,3-d]pyrimidine ring has been shown to enhance anti-inflammatory activities. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents, indicating their efficacy in reducing inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-9-3-1-8(2-4-9)10-5-20-13-12(10)14(18-7-17-13)21-6-11(16)19/h1-5,7H,6H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJCMYUEGJZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)


![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)

![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)


![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)